methyl 4-phenylcyclohexanecarboxylate
Overview
Description
Methyl 4-phenylcyclohexanecarboxylate is a chemical compound studied in various contexts, including organic synthesis and material science. The compound is notable for its unique chemical and physical properties, contributing to its study in different fields of chemistry.
Synthesis Analysis
The synthesis of related cyclohexanecarboxylate derivatives involves multiple steps, including reactions that incorporate phenyl groups into the cyclohexane ring. For instance, synthesis methods have been detailed for compounds like diethyl 2-aryl-4-hydroxy-4-methyl-6-(thio)semicarbazonocyclohexane-1,3-dicarboxylates, which are synthesized using NMR spectroscopy and X-ray analysis (Poplevina et al., 2009). Similar methodologies could be adapted for methyl 4-phenylcyclohexanecarboxylate.
Molecular Structure Analysis
The molecular structure of cyclohexanecarboxylate derivatives, like methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, has been determined using techniques such as IR, single crystal X-ray diffraction, and vibrational wavenumber calculations (Mary et al., 2014). These techniques help in understanding the geometrical parameters and stability of the molecule, which can be applied to study methyl 4-phenylcyclohexanecarboxylate.
Chemical Reactions and Properties
Cyclohexanecarboxylate derivatives participate in various chemical reactions, exhibiting diverse properties. For example, the synthesis of diethyl 4-hydroxy-4-methyl-2-phenyl-6-thiosemicarbazonocyclohexane-1,3-dicarboxylate involves crystalline and molecular structure determinations crucial for understanding the compound's reactivity (Poplevina et al., 2009).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are crucial for the application and handling of these compounds. For instance, the study of methyl 1-(4-chlorobenzyl)-2-oxocyclohexane-1-carboxylate provides insight into the crystallographic structure and conformational preferences, which can be related to physical properties (Rao et al., 1999).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the behavior of methyl 4-phenylcyclohexanecarboxylate. Research on derivatives like 3-carbamoyl-6-methyl-5-phenylcarbamoyl-2-thioxo-1,2,3,4-tetrahydropyridine-4-spirocyclohexane provides valuable information on the chemical behavior and potential reactivity patterns (Dyachenko et al., 2003).
Scientific Research Applications
Antimicrobial Properties
Methyl 4-phenylcyclohexanecarboxylate derivatives have been investigated for their antimicrobial properties. A study by Shoaib (2019) explored the antibacterial and antifungal characteristics of a cyclohexane tosyloxyimine derivative, highlighting its effectiveness against Gram-negative bacteria and certain fungi (Shoaib, 2019).
Polymer Chemistry
In polymer chemistry, methyl methacrylate oligomers with terminal functional groups, derived from methyl methacrylate and dienes like cyclohexene, have been synthesized by Ebdon, Flint, and Hodge (1989). These oligomers, potentially useful in block copolymer synthesis and reactive processing, highlight the versatility of cyclohexene derivatives in material science (Ebdon, Flint, & Hodge, 1989).
Chemical Synthesis
Sirat, Thomas, and Tyrrell (1979) conducted research on the synthesis and reactions of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, a derivative of methyl 4-phenylcyclohexanecarboxylate. Their study covered aspects like dehydration, hydrolysis, and epoxidation, highlighting the compound's versatility in organic synthesis (Sirat, Thomas, & Tyrrell, 1979).
Hazard Analysis in Epoxy Resins
Tong et al. (2014) studied the thermal hazards associated with epoxy resins like (3-4-epoxycyclohexane) methyl-3′-4′-epoxycyclohexyl-carboxylate. Their research focused on understanding the risks of thermal hazards in the manufacturing process of these resins, which is crucial for industrial safety (Tong et al., 2014).
Anticonvulsant Properties
The crystal structures of anticonvulsant enaminones, including methyl 4-phenylcyclohexanecarboxylate derivatives, were studied by Kubicki, Bassyouni, and Codding (2000). This research contributes to understanding the structural basis of these compounds' pharmacological properties (Kubicki, Bassyouni, & Codding, 2000).
Photochemistry Applications
Anklam, Lau, and Margaretha (1985) explored the photochemistry of cycloalkenones, including derivatives of methyl 4-phenylcyclohexanecarboxylate. Their work provides insights into the reactions and potential applications of these compounds in photochemical processes (Anklam, Lau, & Margaretha, 1985).
Kinetics in Catalytic Processes
Yoshida, Sugita, Kudo, and Takezaki (1976) investigated the kinetics of carbonylation reactions in cyclohexene, a process relevant to the synthesis of methyl cyclohexanecarboxylate. This study is significant for understanding catalytic processes in chemical synthesis (Yoshida, Sugita, Kudo, & Takezaki, 1976).
properties
IUPAC Name |
methyl 4-phenylcyclohexane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZUMPUMIRTOSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl trans-4-phenylcyclohexanecarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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